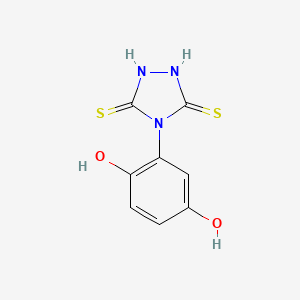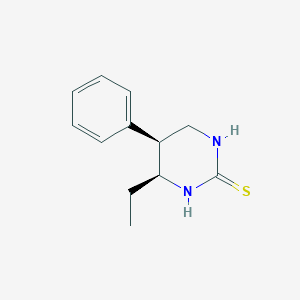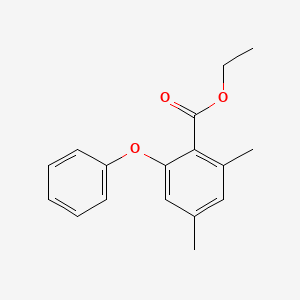![molecular formula C16H30Si2 B12617234 Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane CAS No. 920282-74-2](/img/structure/B12617234.png)
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is a chemical compound with the molecular formula C14H30Si2. It is a clear, colorless to almost colorless liquid with a boiling point of 57°C at 0.25 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane typically involves the reaction of triisopropylsilylacetylene with trimethylsilylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, and a base, such as triethylamine . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metals, which can then participate in catalytic reactions. The presence of silyl groups enhances the stability and reactivity of the compound, making it a valuable reagent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Triisopropyl(trimethylsilyl)ethynylsilane
Uniqueness
Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane is unique due to its specific combination of silyl groups and the butadiyne backbone. This structure imparts unique reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
920282-74-2 |
|---|---|
Molekularformel |
C16H30Si2 |
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
trimethyl-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C16H30Si2/c1-14(2)18(15(3)4,16(5)6)13-11-10-12-17(7,8)9/h14-16H,1-9H3 |
InChI-Schlüssel |
SOZUPDUHNXOZIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC#C[Si](C)(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)


![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)

![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)

